molecular formula C7H16Cl2N2 B581317 cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride CAS No. 1212102-19-6

cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride

Cat. No.: B581317
CAS No.: 1212102-19-6
M. Wt: 199.119
InChI Key: HGZDPVIIRMZSOT-JFYKYWLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride: is a chemical compound with the molecular formula C7H14N2 · 2HCl and a molecular weight of 199.12 g/mol . This compound is characterized by the presence of an aminomethyl group and a cyclohexenylamine structure, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride typically involves the following steps:

    Cyclohexene Derivative Formation: The initial step involves the formation of a cyclohexene derivative through a Diels-Alder reaction.

    Aminomethylation: The cyclohexene derivative undergoes aminomethylation using formaldehyde and a primary amine under acidic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of cyclohexenone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexenylamines.

Scientific Research Applications

cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The aminomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • cis-2-Aminomethyl-cyclohexylamine dihydrochloride
  • cis-2-Aminomethyl-cyclohexanol hydrochloride
  • cis-4-Amino-cyclohexanol hydrochloride

Comparison:

  • Structural Differences: While these compounds share a cyclohexane backbone, the position and nature of the substituents differ.
  • Reactivity: The reactivity of these compounds varies based on the position of the amino group and the presence of additional functional groups.
  • Applications: Each compound has unique applications based on its chemical properties. For example, cis-2-Aminomethyl-cyclohexylamine dihydrochloride is used in different synthetic pathways compared to cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride.

This compound stands out due to its specific structural features and versatile reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1S,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-2,6-7H,3-5,8-9H2;2*1H/t6-,7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZDPVIIRMZSOT-JFYKYWLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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